molecular formula C9H15FN2O B13274897 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile

Cat. No.: B13274897
M. Wt: 186.23 g/mol
InChI Key: GRAHAVQVDIYZDK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C9H15FN2O and a molecular weight of 186.23 g/mol This compound is characterized by the presence of a piperidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with fluoro-hydroxypropyl reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of fluoro, hydroxy, and nitrile groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15FN2O

Molecular Weight

186.23 g/mol

IUPAC Name

2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile

InChI

InChI=1S/C9H15FN2O/c10-6-8(13)5-9(7-11)3-1-2-4-12-9/h8,12-13H,1-6H2

InChI Key

GRAHAVQVDIYZDK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)(CC(CF)O)C#N

Origin of Product

United States

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